N-(2,6-diethylphenyl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(2,6-diethylphenyl)benzamide Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been reported to act as allosteric activators of human glucokinase .
Mode of Action
The exact mode of action of This compound For instance, N-benzimidazol-2yl benzamide analogues have been shown to increase the catalytic action of glucokinase .
Biochemical Pathways
The specific biochemical pathways affected by This compound Related compounds have been shown to affect the glucokinase pathway, which plays a crucial role in glucose metabolism .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to have significant hypoglycemic effects, suggesting potential therapeutic applications in the treatment of type-2 diabetes .
Preparation Methods
The synthesis of N-(2,6-diethylphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods typically involve similar condensation reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(2,6-diethylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,6-diethylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
N-(2,6-diethylphenyl)benzamide can be compared with other similar compounds such as:
N-(2,6-dimethylphenyl)-4-nitrobenzamide: Known for its antiarrhythmic properties.
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide: Also exhibits significant antiarrhythmic activity.
These compounds share structural similarities but differ in their specific substituents, which can influence their pharmacological properties and effectiveness .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-13-11-8-12-14(4-2)16(13)18-17(19)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRSNLENDFJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29416-06-6 |
Source
|
Record name | 2',6'-DIETHYLBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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